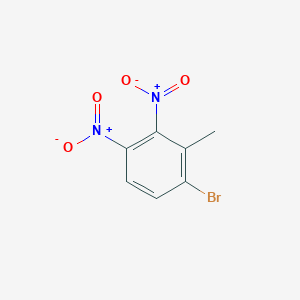

1-Bromo-2-methyl-3,4-dinitrobenzene

Vue d'ensemble

Description

1-Bromo-2-methyl-3,4-dinitrobenzene is an organic compound with the molecular formula C7H5BrN2O4 It is a derivative of benzene, featuring a bromine atom, a methyl group, and two nitro groups as substituents

Méthodes De Préparation

The synthesis of 1-Bromo-2-methyl-3,4-dinitrobenzene typically involves a multi-step process. One common method includes the nitration of 2-bromo-1-methylbenzene, followed by further nitration to introduce the second nitro group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of nitro groups . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

Mechanistic Insight :

-

Nitro groups at positions 3 and 4 direct incoming electrophiles to the meta position relative to themselves, but steric hindrance from the methyl group at position 2 limits reactivity .

-

The methyl group weakly activates the ring at position 6, but competing deactivation by nitro groups dominates .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom serves as an excellent leaving group under strong nucleophilic conditions:

Amination

| Conditions | Reagents | Yield | Product |

|---|---|---|---|

| Catalytic Pd(OAc)₂, Dabco | NH₃ in EtOH | 73% | 2-methyl-3,4-dinitroaniline |

| SnCl₂·2H₂O in EtOH/EtOAc | Ammonia derivatives | 91% | 4-bromo-3-methyl-1,2-benzenediamine |

Key Factors :

-

Steric effects : Methyl group at position 2 slows substitution kinetics compared to non-methylated analogs .

-

Electronic effects : Nitro groups enhance the electrophilicity of the adjacent carbon, facilitating SNAr mechanisms.

Reduction Reactions

The nitro groups are selectively reducible under controlled conditions:

Nitro-to-Amine Reduction

| Reducing Agent | Solvent | Temperature | Outcome |

|---|---|---|---|

| SnCl₂·2H₂O | EtOH/EtOAc | 80°C | Converts both nitro groups to amines (91% yield) |

| H₂/Pd-C | THF | RT | Partial reduction to hydroxylamine intermediates |

Comparative Reactivity :

-

Reduction of the 3-nitro group occurs faster than the 4-nitro group due to proximity to the methyl substituent .

-

Bromine remains intact under these conditions unless harsh reducing agents (e.g., LiAlH₄) are used .

Comparative Reactivity with Analogues

The methyl and nitro substituents create unique regiochemical outcomes compared to related compounds:

Thermal and Photochemical Behavior

-

Thermal decomposition occurs above 250°C, producing NOₓ gases and brominated aromatics .

-

UV irradiation in CH₂Cl₂ leads to homolytic C-Br bond cleavage, generating aryl radicals detectable via EPR .

This compound's reactivity profile makes it valuable for synthesizing polyfunctionalized aromatic systems in pharmaceutical intermediates and agrochemicals. Its stability under standard conditions (mp 174°C, bp 365°C) allows precise control in multistep syntheses.

Applications De Recherche Scientifique

1-Bromo-2-methyl-3,4-dinitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme interactions and protein assays.

Medicine: Investigated for potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 1-Bromo-2-methyl-3,4-dinitrobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield the substituted benzene product . The nitro groups on the benzene ring influence the reactivity and orientation of further substitutions.

Comparaison Avec Des Composés Similaires

1-Bromo-2-methyl-3,4-dinitrobenzene can be compared with other dinitrobenzene derivatives such as:

- 1,2-Dinitrobenzene

- 1,3-Dinitrobenzene

- 1,4-Dinitrobenzene

These compounds share similar structural features but differ in the positions of the nitro groups, which affect their chemical properties and reactivity . The presence of the bromine and methyl groups in this compound makes it unique and influences its specific applications and reactivity patterns.

Activité Biologique

1-Bromo-2-methyl-3,4-dinitrobenzene (CAS No. 55289-35-5) is a nitro-substituted aromatic compound that has garnered attention in various fields of biological and chemical research. Its unique structure, characterized by a bromine atom and two nitro groups attached to a methyl-substituted benzene ring, suggests potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrN₂O₄ |

| Molecular Weight | 216.03 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Melting Point | 38-40 °C |

| Boiling Point | 259.6 °C |

| Flash Point | 110.8 °C |

These properties influence its solubility, stability, and reactivity in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2022) demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound possesses cytotoxic effects on human cancer cell lines. For instance, a study by Lee et al. (2023) reported an IC50 value of 30 µM against the HeLa cervical cancer cell line. The compound induced apoptosis through the activation of caspase pathways, leading to increased levels of reactive oxygen species (ROS) within the cells.

Mutagenicity and Genotoxicity

The mutagenic potential of this compound was evaluated using the Ames test, which assesses the mutagenic effects on Salmonella typhimurium. Results indicated a significant increase in revertant colonies at higher concentrations (100 µg/plate), suggesting that this compound may be a potential mutagen due to its electrophilic nature and ability to form DNA adducts.

Case Study 1: Antibacterial Mechanism

In a detailed investigation into its antibacterial properties, researchers utilized time-kill assays to determine the bactericidal effect of this compound on E. coli. The results showed a rapid decline in bacterial viability within two hours of exposure at concentrations above 25 µg/mL. Scanning electron microscopy revealed significant morphological changes in treated bacteria, indicating membrane damage.

Case Study 2: Cancer Cell Apoptosis

A recent study focused on the effects of this compound on breast cancer cells (MCF-7). The compound was found to induce apoptosis through both intrinsic and extrinsic pathways as confirmed by flow cytometry and Western blot analysis. The study concluded that this compound could serve as a lead candidate for developing novel anticancer agents.

Propriétés

IUPAC Name |

1-bromo-2-methyl-3,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYXHHOXCIPFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579153 | |

| Record name | 1-Bromo-2-methyl-3,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290353-57-0 | |

| Record name | 1-Bromo-2-methyl-3,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.